B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid
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Overview
Description
It is a boronic acid derivative that has a wide range of applications, including the synthesis of peptides, detection of proteins, and study of enzyme inhibition.
Scientific Research Applications
B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid has several scientific research applications, including:
Synthesis of Peptides: It is used in the synthesis of peptides due to its ability to form stable boronic ester linkages.
Detection of Proteins: It is used in the detection of proteins through its interaction with diols and other functional groups.
Enzyme Inhibition: It has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Drug Development:
Catalysis in Organic Chemistry: It is used as a catalyst in various organic reactions, including the aza-Michael addition and hydrometallation reactions.
Boron Neutron Capture Therapy: It has been explored for use in boron neutron capture therapy, a promising cancer treatment method.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for the synthesis of boronic acids, including B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild and functional group tolerant reaction conditions, as well as the relatively stable and environmentally benign nature of organoboron reagents .
Chemical Reactions Analysis
Types of Reactions
B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters.
Reduction: It can be reduced to form boronic acids.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include boric esters, organometallic reagents, and palladium catalysts. The reactions are typically carried out under mild conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and various substituted derivatives, which are useful in further synthetic applications .
Mechanism of Action
The mechanism by which B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. As a boronic acid derivative, it can form reversible covalent bonds with diols and other functional groups, which allows it to inhibit enzymes and participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic acid include other boronic acid derivatives such as:
- Amino-3-fluorophenyl boronic acid
- Dipeptide boronic acids
- Boronated amino acids
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which includes a cyclopropylcarbonyl group. This structural feature enhances its stability and reactivity, making it particularly useful in various scientific research applications.
Properties
IUPAC Name |
[3-(cyclopropanecarbonylamino)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c13-10(7-4-5-7)12-9-3-1-2-8(6-9)11(14)15/h1-3,6-7,14-15H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXXULNJZFCUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2CC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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